2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate
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Overview
Description
2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group attached to a propionic acid moiety, which is further esterified with a dimethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate typically involves the esterification of 2-(p-Chlorophenoxy)propionic acid with dimethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a growth regulator by modulating the activity of enzymes involved in metabolic processes. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Chlorophenoxy)acetic acid
- 2-(p-Chlorophenoxy)propionic acid
- 2-(p-Chlorophenoxy)butyric acid
Uniqueness
2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate is unique due to its specific esterification with dimethylaminoethanol, which imparts distinct chemical and biological properties. This esterification enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
15485-48-0 |
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Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C13H18ClNO3/c1-10(13(16)17-9-8-15(2)3)18-12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
WXPANMBBQDIBJJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
Synonyms |
2-(p-Chlorophenoxy)propionic acid 2-(dimethylamino)ethyl ester |
Origin of Product |
United States |
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